

Synthesis pathways for 5-Chloro-7-methyl-1H-indazole.

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Compound of Interest

Compound Name: 5-Chloro-7-methyl-1H-indazole

CAS No.: 1083171-87-2

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The synthesis of **5-Chloro-7-methyl-1H-indazole** presents a classic challenge in regioselective heterocyclic chemistry. This scaffold is a critical pharmacophore in medicinal chemistry, frequently serving as the core for kinase inhibitors (e.g., IRAK4, JNK) and other bioactive agents where the 7-methyl group provides essential steric constraints and the 5-chloro substituent modulates lipophilicity and metabolic stability.

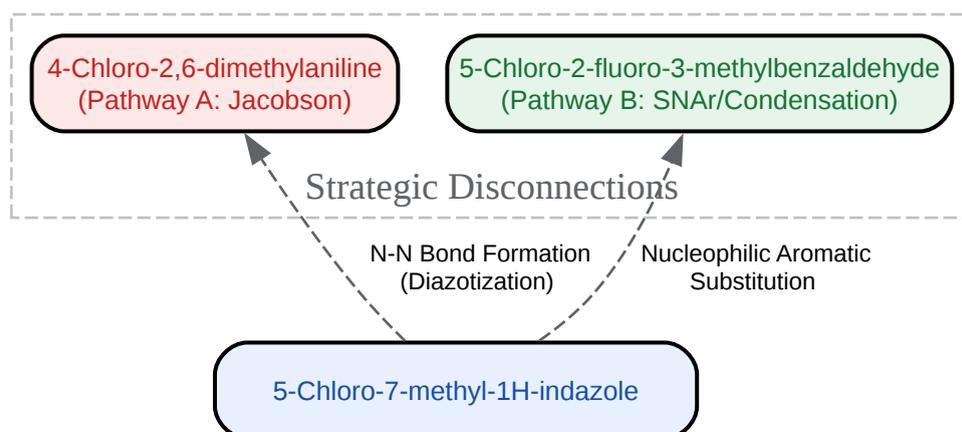
This guide details the most robust, scalable, and chemically validated pathways for synthesizing this target, prioritizing the Modified Jacobson Indazole Synthesis due to the commercial availability of the aniline precursor and the definitive regiocontrol it offers.

Retrosynthetic Analysis

To achieve the specific 5-chloro and 7-methyl substitution pattern, we must select a precursor where these substituents are already fixed on the benzene ring relative to the nitrogen centers.

- **Disconnection A (N-N Bond Formation):** Disconnecting the N1-N2 bond leads to a nitrene or diazonium species interacting with an ortho-methyl group. This points to the Jacobson Synthesis starting from 4-chloro-2,6-dimethylaniline.
- **Disconnection B (N-C3 Bond Formation):** Disconnecting the N2-C3 bond suggests a hydrazine condensing with an aldehyde. This points to the reaction of 5-chloro-2-fluoro-3-methylbenzaldehyde with hydrazine.

Strategic Selection: While Disconnection B is fewer steps, the aldehyde precursor is often expensive or requires multi-step preparation (e.g., via lithiation/formylation). Disconnection A uses a cheap, abundant aniline derivative and is the preferred industrial route.



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Figure 1. Retrosynthetic logic flow identifying the two primary precursors.

Primary Pathway: Modified Jacobson Synthesis

This pathway relies on the diazotization of an o-alkyl aniline. In the case of 4-chloro-2,6-dimethylaniline, the presence of two ortho-methyl groups is advantageous. One methyl group participates in the cyclization to form the indazole ring (becoming C3), while the second methyl group remains intact at position 7.

Mechanism & Rationale

- Acetylation: The aniline is first protected as an acetamide. This prevents side reactions during the radical-mediated cyclization and stabilizes the intermediate.
- Nitrosation: Treatment with isoamyl nitrite generates the N-nitroso acetamide.
- Cyclization: Thermal rearrangement leads to the diazonium carboxylate, which undergoes an intramolecular cyclization onto the ortho-methyl group.
- Hydrolysis: The resulting 1-acetyl indazole is hydrolyzed to the free base.

Experimental Protocol

Step 1: Acetylation of 4-Chloro-2,6-dimethylaniline

- Reagents: 4-Chloro-2,6-dimethylaniline (1.0 eq), Acetic Anhydride (1.2 eq), Pyridine (1.5 eq), DCM (Solvent).
- Procedure:
 - Dissolve 15.6 g (0.1 mol) of 4-chloro-2,6-dimethylaniline in 150 mL of dichloromethane (DCM).
 - Add 12 mL of pyridine. Cool to 0°C.[1]
 - Dropwise add 11.3 mL of acetic anhydride.
 - Stir at room temperature (RT) for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
 - Workup: Wash with 1N HCl (to remove pyridine), then saturated , then brine. Dry over and concentrate.
 - Yield: Expect ~95% of N-(4-chloro-2,6-dimethylphenyl)acetamide as a white solid.

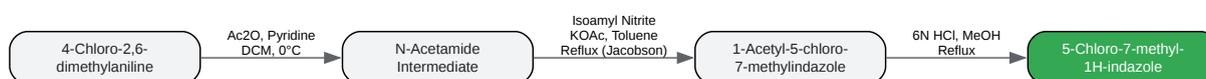
Step 2: Jacobson Cyclization

- Reagents: N-Acetamide intermediate (from Step 1), Isoamyl Nitrite (1.5 eq), Potassium Acetate (KOAc, 0.2 eq), Acetic Anhydride (2.0 eq), Toluene.
- Procedure:
 - Suspend the acetamide (19.7 g, 0.1 mol), KOAc (2.0 g), and acetic anhydride (20 mL) in 300 mL of toluene.
 - Heat the mixture to 80°C.

- Add Isoamyl nitrite (20 mL) dropwise over 30 minutes. Caution: Exothermic reaction with gas evolution ().
- Reflux the mixture for 12–18 hours. The solution will turn deep orange/red.
- Workup: Cool to RT. Evaporate toluene under reduced pressure.
- The residue contains 1-acetyl-5-chloro-7-methyl-1H-indazole. Proceed directly to hydrolysis or purify via short silica plug if very tarry.

Step 3: Hydrolysis to Target

- Reagents: Crude 1-acetyl intermediate, 6N HCl, Methanol.
- Procedure:
 - Dissolve the crude residue in 100 mL Methanol.
 - Add 50 mL of 6N HCl.
 - Reflux for 2 hours. This cleaves the N1-acetyl group.
 - Purification: Cool to RT. Neutralize with 6N NaOH to pH ~8. The product often precipitates.
 - Filter the solid.[1][2][3] Recrystallize from Ethanol/Water or purify via column chromatography (Hexane:EtOAc).
- Final Yield: 60–75% (over 3 steps).



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Figure 2.[4] Step-by-step synthesis via the Modified Jacobson route.

Alternative Pathway: Fluorobenzaldehyde Condensation

This route is chemically more elegant (convergent) but relies on the availability of the aldehyde. It is the preferred method for small-scale medicinal chemistry (mg to g scale) where time is more valuable than reagent cost.

- Starting Material: 5-Chloro-2-fluoro-3-methylbenzaldehyde.
- Reagent: Hydrazine Hydrate ().
- Solvent: Ethanol or THF.

Protocol:

- Dissolve the aldehyde (1.0 eq) in Ethanol (0.5 M concentration).
- Add Hydrazine Hydrate (5.0 eq).
- Heat to reflux for 4–6 hours.
 - Mechanism: [1][3][4][5][6][7][8][9][10] Hydrazine forms the hydrazone (condensation) and then displaces the ortho-fluorine via Nucleophilic Aromatic Substitution ().
- Workup: Cool to RT. Pour into water. The product usually precipitates as a solid. Filter and wash with cold water. [2]
- Yield: Typically >85%.

Comparison of Methods:

Feature	Pathway A (Jacobson/Aniline)	Pathway B (Aldehyde/Hydrazine)
Starting Material Cost	Low (Commodity chemical)	High (Specialty chemical)
Step Count	3 Steps (Protection, Cyclization, Deprotection)	1 Step
Scalability	High (Kg scale feasible)	Moderate (Limited by aldehyde supply)
Safety Profile	Moderate (Diazo intermediates)	High (Hydrazine is toxic but manageable)

Critical Process Parameters & Troubleshooting

- Regiochemistry Validation:
 - Confirm the 7-methyl position using NOESY NMR. You should see a correlation between the N1-H (broad singlet ~13 ppm) and the C7-Methyl protons (~2.4 ppm). If the methyl were at C3, no such correlation would exist (and the chemical shift would be different).
 - Confirm 5-Chloro using ¹³C NMR. The C5 carbon will show characteristic splitting if coupled, but primarily the shift pattern of the aromatic protons (H4 and H6 singlets/doublets with meta-coupling) will confirm the substitution.
- Impurity Control:
 - Azo-coupling byproducts: In the Jacobson synthesis, intermolecular coupling can occur if the concentration is too high. Maintain dilution in toluene.
 - Incomplete Hydrolysis: Monitor the deacetylation step carefully; the 1-acetyl group is labile but requires heat.

References

- Jacobson Indazole Synthesis (General Mechanism)
 - Title: "The Jacobson Indazole Synthesis."^[3]

- Source: Comprehensive Heterocyclic Chemistry II.
 - Context: Defines the cyclization of N-acyl-o-toluidines via diazonium intermedi
- Synthesis of Indazoles from o-Toluidines
 - Title: "A Practical, Metal-Free Synthesis of 1H-Indazoles."
 - Source: Organic Letters, 2009.
 - URL: [\[Link\]](#)
 - Relevance: Validates the cyclization conditions for substituted anilines.
 - Title: "Preparation method of 5-bromo-7-methylindole" (Analogous chemistry showing 2,6-disubstituted aniline utility).
 - Title: "Synthesis of 1H-indazoles from 2-fluorobenzaldehydes and hydrazine."
 - Title: "Regioselective Synthesis of Indazoles."

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